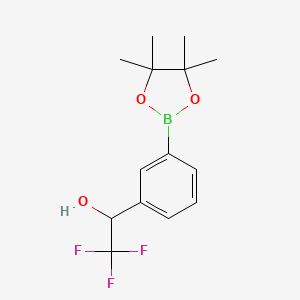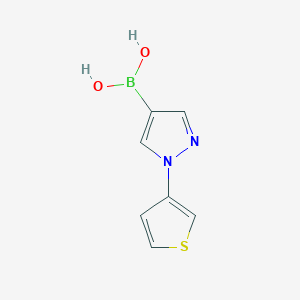![molecular formula C14H19NO3 B3067962 [(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester CAS No. 198422-64-9](/img/structure/B3067962.png)
[(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester
Übersicht
Beschreibung
Synthesis Analysis
The compound can be viewed as the ester of carbamic acid and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia . Carbamic acid, which might also be called aminoformic acid or aminocarboxylic acid, can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures .Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzyl carbamate, which has the formula C6H5CH2OC(O)NH2 . The molecular weight of benzyl carbamate is 151.1626 .Chemical Reactions Analysis
The compound can be used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Wissenschaftliche Forschungsanwendungen
Chiral Synthon Preparation for Drug Synthesis
[(1S,2S)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester and its related compounds have been studied for their use as chiral synthons in the synthesis of various pharmaceuticals. For example, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, a related compound, was prepared for the total synthesis of HIV protease inhibitor BMS-186318 using microbial cultures, achieving high optical and diastereomeric purity (Patel et al., 1997). A similar process was also used in the synthesis of Atazanavir, another HIV protease inhibitor (Patel et al., 2003).
Antimuscarinic Drug Development
The stereoisomers of compounds related to [(1S,2S)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester have been investigated for their binding patterns to muscarinic receptors. These studies are crucial in understanding how stereochemical modifications in drug molecules can affect their affinity and selectivity for different receptor subtypes. For instance, cis-stereoisomers showed significant variations in affinity compared to trans-stereoisomers (Barbier et al., 1995).
Synthesis of Arylcarbamic Esters from Carbon Dioxide
In a novel approach, arylcarbamic esters, including derivatives of [(1S,2S)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester, were synthesized directly from carbon dioxide and aromatic amines via zinc carbamate. This process offers an environmentally friendly method for producing these compounds (Yoshida et al., 1988).
Study of Local Anesthetic Activity
Studies have been conducted to compare the local anesthetic activity of esters of aliphatic and aromatic carbamic acids. These investigations help in understanding the properties and potential therapeutic applications of these compounds (Gregáň et al., 1995).
Synthesis of Chiral Intermediates for Antiviral and Antihypertensive Drugs
The compound and its derivatives have been used in the biocatalytic synthesis of chiral intermediates for the production of antiviral and antihypertensive drugs. This demonstrates the compound's versatility and importance in the pharmaceutical industry (Patel, 1999).
Tolylenediisocyanate Synthesis Process
The compound has also been involved in the development of a new synthesis process for tolylenediisocyanate, an important chemical in the production of polyurethanes, without using phosgene (Aso & Baba, 2003).
Eigenschaften
IUPAC Name |
benzyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067882.png)

![Lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3067893.png)
![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)
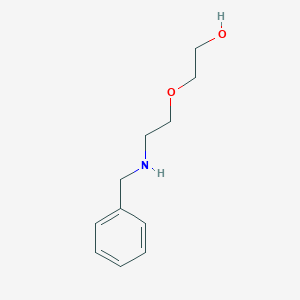
![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)
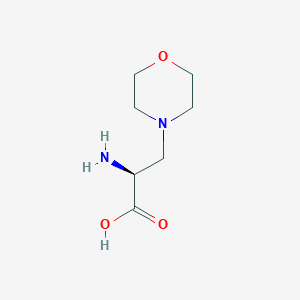
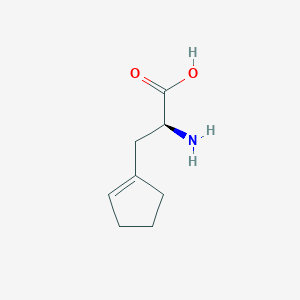
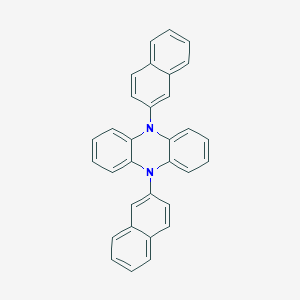
![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)
